1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene
CAS No.: 1807079-05-5
Cat. No.: VC2757559
Molecular Formula: C8H7BrFNO3
Molecular Weight: 264.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807079-05-5 |
---|---|
Molecular Formula | C8H7BrFNO3 |
Molecular Weight | 264.05 g/mol |
IUPAC Name | 1-bromo-4-ethoxy-2-fluoro-3-nitrobenzene |
Standard InChI | InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(9)7(10)8(6)11(12)13/h3-4H,2H2,1H3 |
Standard InChI Key | CWBXJDIYOAXPAJ-UHFFFAOYSA-N |
SMILES | CCOC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Canonical SMILES | CCOC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene (CAS: 1807079-05-5) is an aromatic compound with a benzene core substituted at four positions. The molecular formula is C₈H₇BrFNO₃ with a molecular weight of 264.05 g/mol . The structure features a bromine atom at position 1, an ethoxy group (OCH₂CH₃) at position 4, a fluorine atom at position 2, and a nitro group (NO₂) at position 3. The SMILES notation for this compound is CCOc1ccc(Br)c(F)c1N+[O-], representing its chemical structure in a line notation format .
The compound's structure can be visualized as a benzene ring with four different functional groups arranged in a specific pattern, creating a highly substituted aromatic system. This arrangement of electron-withdrawing groups (bromine, fluorine, and nitro) alongside the electron-donating ethoxy group creates an interesting electronic distribution across the molecule.
Physical Properties
While specific physical property data for 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene is limited in the available literature, some properties can be reasonably inferred from similar compounds. For example, looking at the related compound 4-Bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8), which appears as a "clear yellow to brownish liquid after melting" with a melting point of 18-19°C , we can estimate that our compound of interest may have similar color characteristics but likely a higher melting point due to its additional substituents.
Chemical Properties
The chemical properties of 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene are significantly influenced by the presence of its four functional groups:
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The nitro group (NO₂) is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution reactions and deactivating it toward electrophilic aromatic substitution.
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The bromine atom provides a reactive site for various coupling reactions, such as Suzuki, Sonogashira, and Negishi coupling, making this compound valuable as a synthetic intermediate.
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The fluorine atom contributes to the compound's stability and reactivity profile, often enhancing metabolic stability in pharmaceutical applications.
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The ethoxy group provides an electron-donating effect, partially counterbalancing the electron-withdrawing nature of the other substituents and influencing the regioselectivity of reactions.
Synthesis Methods
Analogous Synthesis Methods
The synthesis of related compounds provides insight into potential methods for preparing 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. For example, the industrial preparation of 1,3-dibromo-4-fluorobenzene utilizes o-fluoronitrobenzene as a starting material, proceeding through bromination, reduction, and diazotization-Sandmeier reactions . A similar approach might be adapted for our compound of interest, with appropriate modifications to introduce the ethoxy group.
Another relevant example is the synthesis of 1-Bromo-4-ethoxy-2-fluorobenzene (CAS: 107713-66-6), which could serve as a precursor that could then undergo controlled nitration to yield 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene .
Applications
Pharmaceutical Intermediates
Substituted nitrobenzenes with multiple functional groups, such as 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene, often serve as valuable intermediates in pharmaceutical synthesis. The presence of fluorine in organic compounds has become increasingly important in medicinal chemistry due to its ability to enhance metabolic stability, bioavailability, and binding selectivity.
The bromine functionality provides a reactive handle for further modification through various coupling reactions, potentially leading to diverse pharmaceutical scaffolds. The nitro group can be reduced to an amine, opening additional pathways for derivatization. These characteristics make 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene a versatile building block for constructing more complex molecules with potential biological activity.
Agrochemical Applications
Nitrobenzene derivatives with halogen substituents have historically found applications in agrochemical development. Related compounds like 4-Bromo-2-ethoxy-1-nitrobenzene have been incorporated into various pesticide and herbicide formulations . The multiple functional groups in 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene could provide unique properties beneficial for crop protection agents, such as enhanced stability, specific binding to target sites, or improved penetration through plant or insect tissues.
Materials Science Applications
Highly substituted aromatic compounds often serve as building blocks for advanced materials. The unique electronic properties conferred by the combination of electron-withdrawing and electron-donating groups make 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene potentially useful in developing:
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Electron transport materials for organic electronics
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Precursors for polymers with specific functional properties
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Compounds for liquid crystal applications
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Photosensitive materials for various optical applications
Reactivity
Nucleophilic Aromatic Substitution
The presence of multiple electron-withdrawing groups (nitro, fluoro, and bromo) activates 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene toward nucleophilic aromatic substitution reactions. The nitro group, in particular, is known to strongly facilitate such reactions by stabilizing the negatively charged Meisenheimer complex intermediate.
For example, the bromine atom could potentially be displaced by nucleophiles such as amines, alkoxides, or thiolates under appropriate conditions. Similarly, the fluorine might undergo substitution, although typically with less facility than bromine due to the stronger C-F bond.
Reduction Reactions
The nitro group in 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene can undergo reduction to form an amine using various reducing agents such as hydrogen with a suitable catalyst (e.g., Pd/C, Pt, or Ni), iron or zinc in acidic conditions, or metal hydrides. This transformation would yield 3-amino-1-bromo-4-ethoxy-2-fluorobenzene, which could serve as an intermediate for further functionalization.
Similar nitroaromatic compounds like 4-Bromo-1-fluoro-2-nitrobenzene have been used in the synthesis of various compounds, including benzotriazoles, following reduction and cyclization protocols .
Cross-Coupling Reactions
The bromine substituent provides an excellent handle for various transition metal-catalyzed cross-coupling reactions:
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Suzuki coupling with boronic acids or esters to form new C-C bonds
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Buchwald-Hartwig amination to introduce nitrogen-containing groups
These reactions significantly expand the synthetic utility of 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene as a building block for more complex structures.
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